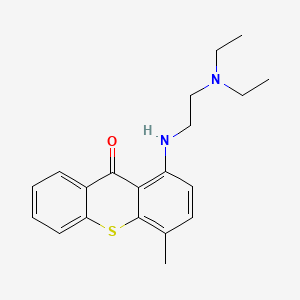

Lucanthone

Descripción

One of the schistosomicides, it has been replaced largely by hycanthone and more recently praziquantel. (From Martindale The Extrapharmacopoeia, 30th ed., p46). It is currently being tested as a radiation sensitizer.

This compound is an orally available thioxanthone-based DNA intercalator and inhibitor of the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APEX1 or APE1), with anti-schistosomal and potential antineoplastic activity. This compound intercalates DNA and interferes with the activity of topoisomerases I and II during replication and transcription, thereby inhibiting the synthesis of macromolecules. In addition, this agent specifically inhibits the endonuclease activity of APE1, without affecting its redox activity, resulting in un-repaired DNA strand breaks which may induce apoptosis. Therefore, this compound may sensitize tumor cells to radiation and chemotherapy. Furthermore, this compound inhibits autophagy through the disruption of lysosomal function. The multifunctional nuclease APE1 is a key component for DNA repair; its expression is often correlated with tumor cell resistance to radio- and chemotherapy.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

One of the SCHISTOSOMICIDES, it has been replaced largely by HYCANTHONE and more recently PRAZIQUANTEL. (From Martindale The Extrapharmacopoeia, 30th ed., p46)

See also: Hycanthone (related); this compound Hydrochloride (active moiety of).

Propiedades

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQPGGIHOFZRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023230 | |

| Record name | Lucanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.15e-03 g/L | |

| Record name | Lucanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-50-5 | |

| Record name | Lucanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucanthone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucanthone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lucanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lucanthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUCANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC6D57000M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lucanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lucanthone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucanthone, a thioxanthenone derivative originally developed as an anti-schistosomal agent, has garnered significant interest in oncology for its multifaceted anti-cancer properties. Its ability to cross the blood-brain barrier makes it a particularly promising candidate for the treatment of aggressive brain tumors like glioblastoma.[1] This guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways it modulates.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a combination of pathways, primarily by inducing DNA damage and inhibiting crucial cellular repair and survival mechanisms.

DNA Damage and Repair Inhibition

This compound functions as a dual inhibitor of key enzymes involved in maintaining DNA integrity:

-

Topoisomerase II Inhibition: this compound inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] By interfering with the enzyme's catalytic cycle, this compound can lead to the accumulation of DNA double-strand breaks.[2]

-

Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition: this compound is a potent inhibitor of the endonuclease activity of APE1, a critical enzyme in the DNA base excision repair (BER) pathway.[3][4][5] The BER pathway is responsible for repairing DNA damage from alkylating agents and oxidative stress. By inhibiting APE1, this compound prevents the repair of abasic sites, leading to the accumulation of DNA lesions and potentiation of DNA-damaging therapies.[4][5]

Autophagy Inhibition and Induction of Apoptosis

A novel and significant mechanism of this compound's action is its role as an autophagy inhibitor. Autophagy is a cellular self-digestion process that cancer cells often exploit to survive under stress conditions such as chemotherapy and radiation.

This compound disrupts lysosomal function, leading to impaired autophagic degradation. This is evidenced by the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1. The inhibition of this pro-survival pathway sensitizes cancer cells to apoptosis.

Furthermore, this compound treatment leads to a significant induction of Cathepsin D, a lysosomal aspartyl protease.[6] This accumulation of Cathepsin D is directly linked to the induction of apoptosis, a programmed cell death pathway.[6]

Synergistic Effects with Conventional Cancer Therapies

This compound's ability to inhibit DNA repair and autophagy makes it an effective sensitizer for conventional cancer treatments:

-

Radiotherapy: By inhibiting the repair of radiation-induced DNA damage, this compound enhances the efficacy of radiotherapy, particularly in brain tumors due to its ability to cross the blood-brain barrier.[1]

-

Chemotherapy: this compound has been shown to synergize with alkylating agents like temozolomide (TMZ), the standard-of-care for glioblastoma.[1] This synergy is attributed to the inhibition of APE1-mediated repair of TMZ-induced DNA damage.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and biochemical effects of this compound in various cancer cell models.

Table 1: Cytotoxicity of this compound (IC50 Values) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GLUC2 | Glioma | ~11-13 | [6] |

| KR158 | Glioma | ~11-13 | [6] |

| KR158 (Glioma Stem Cells) | Glioblastoma | ~2 | [6] |

| GLUC2 (Glioma Stem Cells) | Glioblastoma | ~2 | [6] |

| GBM43 (Glioma Stem Cells) | Glioblastoma | ~1.5 | [7] |

| GBM9 (Glioma Stem Cells) | Glioblastoma | ~1.5 | [7] |

| Breast Cancer Cell Line Panel (mean of 7 lines) | Breast Cancer | 7.2 | [6] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | Assay | IC50 | Reference |

| APE1 (Apurinic/Apyrimidinic Endonuclease 1) | Incision of depurinated plasmid DNA | 5 µM | [3][4][8] |

| Topoisomerase II | Not specified | - | [2] |

Table 3: Effects of this compound on Apoptosis in Breast Cancer Cells

| Cell Line | This compound Concentration (µM) | Duration (h) | % Apoptotic Cells (Sub-G1) | Reference |

| MDA-MB-231 | 5 | 48 | ~15% | [6] |

| MDA-MB-231 | 10 | 48 | ~25% | [6] |

| BT-20 | 5 | 48 | ~10% | [6] |

| BT-20 | 10 | 48 | ~20% | [6] |

| Hs578T | 5 | 48 | ~12% | [6] |

| Hs578T | 10 | 48 | ~22% | [6] |

Mandatory Visualizations

Signaling Pathways

Caption: this compound's dual mechanism of action in cancer cells.

Experimental Workflow: Apoptosis Analysis

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that is inhibited by this compound.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA).

-

10 mM ATP.

-

Kinetoplast DNA (kDNA) substrate (e.g., 200 ng).

-

This compound at various concentrations (or vehicle control).

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add human topoisomerase II enzyme (e.g., 1-2 units).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, and incubate at 50°C for 30 minutes.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.

-

Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

APE1 Endonuclease Activity Assay

This assay quantifies the endonuclease activity of APE1 on a substrate containing an abasic site, which is inhibited by this compound.

Methodology:

-

Substrate: A synthetic oligonucleotide containing a single abasic site (e.g., a tetrahydrofuran [THF] moiety) and labeled with a fluorescent reporter and a quencher.

-

Reaction Setup: In a 96-well plate, combine:

-

APE1 reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

-

Recombinant human APE1 protein.

-

This compound at various concentrations (or vehicle control).

-

-

Incubation: Pre-incubate the enzyme with this compound for 15 minutes at room temperature.

-

Initiate Reaction: Add the fluorescently labeled oligonucleotide substrate to initiate the reaction.

-

Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by APE1 separates the reporter from the quencher, resulting in a fluorescent signal.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.

-

PI Staining: Add propidium iodide to the cell suspension.

-

Incubation: Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.

Western Blotting for Key Protein Markers

This technique is used to detect changes in the expression levels of proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved PARP (a marker of apoptosis), LC3-II, and p62 (markers of autophagy).

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-γH2AX, anti-cleaved PARP, anti-LC3B, anti-p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling profile as a multi-targeting anti-cancer agent. Its ability to simultaneously induce DNA damage, inhibit critical DNA repair pathways, and block the pro-survival mechanism of autophagy provides a strong rationale for its clinical investigation, both as a monotherapy and in combination with standard-of-care treatments like radiotherapy and chemotherapy. The detailed methodologies and established quantitative effects described in this guide offer a solid foundation for further preclinical and clinical research into the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase inhibition by this compound, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Profile of Lucanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucanthone, a thioxanthenone derivative, has a rich history as an antiparasitic agent and is now gaining significant attention for its potential as an anticancer drug and a sensitizer in radiation therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological mechanisms of this compound. Detailed experimental protocols for evaluating its activity and illustrative diagrams of its signaling pathways are included to support further research and drug development efforts in this promising area.

Chemical Structure and Identification

This compound is chemically known as 1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one.[1][2] It belongs to the class of organic compounds known as thiochromenes, which are organosulfur compounds analogous to chromenes with a sulfur atom replacing the oxygen atom.[1] The structure of this compound is characterized by a tricyclic thioxanthen-9-one core, substituted with a methyl group and a diethylaminoethylamino side chain, which are crucial for its biological activity.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one | [1][2] |

| Molecular Formula | C20H24N2OS | [1][3] |

| SMILES String | CCN(CC)CCNC1=C2C(=O)C3=CC=CC=C3SC2=C(C)C=C1 | [1] |

| CAS Number | 479-50-5 | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent, influencing its formulation, pharmacokinetics, and pharmacodynamics.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 340.48 g/mol | [1] |

| Monoisotopic Mass | 340.16093409 Da | [1] |

| Melting Point | 64-65 °C (from Ethanol) | [3] |

| Boiling Point | 512.4 °C at 760 mmHg | [3] |

| Water Solubility | 3.15 x 10-3 g/L | [3] |

| logP | 4.55 | [3] |

| pKa (Strongest Basic) | 8.69 | [4] |

| Appearance | Solid | [3] |

Spectroscopic Data

While publicly available, detailed raw spectroscopic data for this compound is limited. However, based on its chemical structure, the following spectral characteristics can be anticipated.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thioxanthenone ring, the methyl group, and the protons of the diethylaminoethyl side chain. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the ketone, the aromatic carbons of the tricyclic system, the methyl carbon, and the carbons of the aliphatic side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the ketone group, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as C-N and C-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the diethylaminoethyl side chain.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily by targeting key enzymes involved in DNA topology and repair. This multi-targeted action contributes to its potential as an anticancer agent.

Inhibition of Topoisomerase II

This compound acts as a topoisomerase II inhibitor.[1][4] Topoisomerase II is a crucial enzyme that alters DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for DNA replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

This compound is also a known inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway.[2][5] APE1 is responsible for incising the DNA backbone at abasic sites, which are common forms of DNA damage. By inhibiting APE1, this compound prevents the repair of these lesions, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA damaging agents like radiation or certain chemotherapeutics.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature. However, the synthesis of its analogs suggests a general approach involving the condensation of a substituted thioxanthone precursor with N,N-diethylethylenediamine.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

-

This compound-treated and control cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Topoisomerase II, APE1, γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Sphere Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.

Materials:

-

Cancer stem-like cells

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

This compound

Protocol:

-

Dissociate cancer stem-like cells into a single-cell suspension.

-

Plate the cells at a low density (e.g., 1000 cells/well) in ultra-low attachment 6-well plates with sphere-forming medium containing different concentrations of this compound.

-

Incubate the plates for 7-14 days to allow for sphere formation.

-

Count the number of spheres formed in each well under a microscope.

-

Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anticancer effects of this compound.

Conclusion

This compound is a molecule with a well-defined chemical structure and a multifaceted mechanism of action that makes it a compelling candidate for further investigation, particularly in the field of oncology. This technical guide provides a foundational resource for researchers by consolidating key chemical data, outlining its biological targets, and providing detailed experimental protocols. The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutic strategies.

References

Lucanthone: A Technical Guide to its Function as a DNA Intercalator and Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucanthone, a thioxanthenone derivative, is a multifaceted compound with established roles as a DNA intercalator and an inhibitor of both topoisomerase I and topoisomerase II.[1][2][3] This dual mechanism of action disrupts fundamental cellular processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis, and has positioned this compound as a compound of interest in oncology research.[4][5] Beyond its direct interaction with DNA and topoisomerases, recent studies have elucidated its role as an inhibitor of the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APE1) and as a novel inhibitor of autophagy.[6][7] This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through a combination of DNA intercalation and enzymatic inhibition.

1.1. DNA Intercalation: this compound's planar thioxanthenone ring structure allows it to insert between the base pairs of the DNA double helix.[7] This intercalation physically distorts the DNA structure, leading to an unwinding of the helix and an increase in its length. This structural alteration interferes with the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4]

1.2. Topoisomerase Inhibition: this compound inhibits the catalytic activity of both topoisomerase I and topoisomerase II.[1]

-

Topoisomerase I Inhibition: By interfering with topoisomerase I, this compound prevents the relaxation of supercoiled DNA, a critical step for the progression of replication forks and transcription complexes.[2]

-

Topoisomerase II Inhibition: this compound's inhibition of topoisomerase II disrupts the enzyme's ability to manage DNA tangles and supercoils, leading to the accumulation of DNA double-strand breaks.[1] This stabilization of the topoisomerase II-DNA cleavage complex is a key contributor to its cytotoxic effects.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Apurinic Endonuclease 1 (APE1) | Inhibition of APE1 incision of depurinated plasmid DNA | 5 µM | [3] |

| Topoisomerase I | Not explicitly found in search results | - | |

| Topoisomerase II | Not explicitly found in search results | - |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 | Reference |

| Glioma Stem Cells (GSC) | MTT Assay | ~1.5 µM | [1] |

| KR158 and GLUC2 GSC | MTT Assay | ~2 µM | [6] |

| KR158 and GLUC2 (serum-cultured) | MTT Assay | ~11-13 µM | [6] |

| Breast Cancer Cell Panel (mean) | MTT Assay | 7.2 µM | [5] |

Table 3: Binding Affinity of this compound

| Target | Assay Type | Kd | Reference |

| Apurinic Endonuclease 1 (APE1) | BIACORE binding studies | 89 nM | [3] |

Signaling Pathways

This compound's interaction with DNA and topoisomerases triggers a cascade of cellular signaling events, primarily through the DNA Damage Response (DDR) pathway.

References

- 1. Topoisomerase inhibition by this compound, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Study of Anticancer Drug Resistance Caused by 10 Topisomerase I Mutations, Including 7 Camptothecin Analogs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Lucanthone: A Comprehensive Technical Review of its Pharmacodynamics and Oral Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucanthone, a thioxanthenone derivative historically used as an antischistosomal agent, is undergoing a renaissance in oncological research. Its multifaceted pharmacodynamic profile, characterized by the inhibition of critical cellular processes such as autophagy, DNA repair, and DNA topology modulation, presents a compelling rationale for its development as an anticancer agent. This technical guide provides an in-depth review of the pharmacodynamics and oral availability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to support ongoing research and development efforts.

Pharmacodynamics of this compound

This compound exerts its biological effects through multiple mechanisms of action, primarily targeting pathways crucial for cancer cell survival and proliferation.

Inhibition of Autophagy

This compound is a potent inhibitor of autophagy, a cellular recycling process that cancer cells often exploit to survive stress and develop resistance to therapy.[1][2][3][4] this compound disrupts lysosomal function, a critical step in the autophagic process, leading to the accumulation of autophagosomes and the induction of apoptosis.[1][4] This mechanism is central to its potential as a chemosensitizer and radiosensitizer.

Inhibition of Topoisomerases I and II

This compound inhibits both topoisomerase I and II, enzymes that are essential for resolving DNA topological stress during replication and transcription.[5][6] By stabilizing the topoisomerase-DNA cleavage complex, this compound induces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis.[5]

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

This compound is a direct inhibitor of the DNA repair enzyme APE1, a key component of the base excision repair (BER) pathway.[7][8][9] APE1 is often overexpressed in tumors and contributes to resistance to DNA-damaging agents. By inhibiting APE1's endonuclease activity, this compound prevents the repair of abasic sites in DNA, enhancing the efficacy of chemotherapy and radiation.[7][9]

Effects on Glioma Stem-like Cells (GSCs)

Recent studies have highlighted this compound's ability to target and reduce the population of glioma stem-like cells (GSCs), which are implicated in tumor recurrence and treatment resistance.[10][11] this compound has been shown to decrease the viability and sphere-forming capacity of GSCs at micromolar concentrations.[10]

Table 1: Quantitative Pharmacodynamic Data for this compound

| Parameter | Cell Line/Target | Value | Reference(s) |

| IC50 (Viability) | GBM43 and GBM9 GSCs | ~1.5 µM | [10] |

| IC90 (Viability) | GBM43 and GBM9 GSCs | ~3 µM | [10] |

| Clinically Tolerated Oral Dose | Human | 10 mg/kg/day | [10] |

| Achieved Serum Levels (at 10 mg/kg/day) | Human | ~3–4 µg/mL (8–12 µM) | [10] |

Oral Availability and Pharmacokinetics

This compound is described as being orally available and capable of crossing the blood-brain barrier, a critical property for treating central nervous system malignancies.[10] However, detailed quantitative pharmacokinetic data from human studies, including its absolute bioavailability, remains limited in the public domain. Preclinical studies in animal models provide some insights into its pharmacokinetic profile.

Table 2: Preclinical Oral Pharmacokinetic Parameters of this compound Analogs/Related Compounds (Illustrative)

| Species | Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference(s) |

| Mice | MnTE-2-PyP⁵⁺ | 10 | - | - | - | - | 23 | [12] |

| Mice | MnTnHex-2-PyP⁵⁺ | 0.5 or 2 | - | - | - | - | 21 | [12] |

| Rats | 9-Nitrocamptothecin | 6 | - | - | - | - | 23.4 (lactone), 22.7 (total) | [13] |

| Rats | CLBQ14 | 20 | 1700 ± 650 | 0.5 | - | 8.3 ± 1.44 (absorption) | 39.4 | [14] |

Note: The data in Table 2 is for illustrative purposes, as specific oral pharmacokinetic data for this compound in these species was not found in the reviewed literature. The compounds listed share some structural or therapeutic characteristics with this compound.

Elimination of this compound is reported to occur via the liver and kidneys.[10]

Experimental Protocols

Pharmacodynamic Assays

This protocol describes the detection of autophagy inhibition by observing the accumulation of LC3-II and p62/SQSTM1.[3][15][16]

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with this compound at desired concentrations for the specified duration. Include appropriate positive (e.g., chloroquine) and negative controls.

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with primary antibodies against LC3 and p62 overnight at 4°C.

-

Secondary Antibody and Staining: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. Autophagy inhibition is indicated by an increase in the number and intensity of LC3 puncta and p62 accumulation.

This assay determines the inhibitory effect of this compound on the catalytic activity of topoisomerase II.[1][17][18][19][20]

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition and Incubation: Add purified human topoisomerase II enzyme to the tubes, mix gently, and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different plasmid topoisomers (supercoiled, relaxed, and linear) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA compared to the control.

This assay measures the ability of this compound to inhibit the DNA repair activity of APE1.[5][8][9][10]

Protocol:

-

Substrate Preparation: Use a synthetic oligonucleotide substrate containing a single abasic site (e.g., a THF residue) and labeled with a fluorescent reporter and a quencher.

-

Reaction Setup: In a 96-well plate, prepare a reaction buffer containing purified recombinant human APE1 enzyme.

-

Inhibitor Addition: Add this compound at various concentrations to the wells.

-

Reaction Initiation and Incubation: Add the fluorescently labeled oligonucleotide substrate to initiate the reaction. Incubate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by APE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of reaction and determine the inhibitory concentration of this compound.

This assay assesses the effect of this compound on the viability of glioma stem-like cells.[2][7][11][21]

Protocol:

-

Cell Seeding: Plate glioma stem-like cells (as spheres or dissociated single cells) in a 96-well plate.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Pharmacokinetic Analysis

This method is used to determine the concentration of this compound in plasma samples for pharmacokinetic studies.[13][22][23][24][25]

Protocol:

-

Sample Preparation: Thaw plasma samples and add an internal standard. Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate this compound from other plasma components.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard based on their specific mass-to-charge transitions.

-

Data Analysis: Construct a calibration curve using standards of known this compound concentrations. Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of this compound involves the perturbation of several interconnected signaling pathways.

Conclusion

This compound's diverse pharmacodynamic profile, particularly its ability to inhibit autophagy and key DNA repair enzymes, positions it as a promising candidate for further development in oncology. Its oral availability and ability to penetrate the blood-brain barrier are significant advantages for the treatment of brain tumors. While the existing data provides a strong foundation, further research is warranted to fully elucidate its pharmacokinetic profile in humans and to optimize its therapeutic application in combination with standard cancer therapies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and utilization of this re-emerging therapeutic agent.

References

- 1. inspiralis.com [inspiralis.com]

- 2. physiology.elte.hu [physiology.elte.hu]

- 3. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Tracking Autophagy With LC3B & p62 | Thermo Fisher Scientific - US [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Development and validation of a HPLC-MS/MS assay for the determination of lutein concentration in human and rat plasma | Semantic Scholar [semanticscholar.org]

- 24. ijpsonline.com [ijpsonline.com]

- 25. A validated liquid chromatography‐tandem mass spectroscopy method for the quantification of tolinapant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Lucanthone's Impact on Lysosomal Function and Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which lucanthone, a thioxanthenone derivative, exerts its effects on lysosomal function, leading to lysosomal membrane permeabilization (LMP) and subsequent cellular outcomes. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.

Executive Summary

This compound is an anti-schistosomal agent that has gained significant attention for its potential as an anti-cancer therapeutic.[1][2][3][4] Its efficacy is largely attributed to its ability to function as a lysosomotropic agent, disrupting lysosomal homeostasis. By accumulating in these acidic organelles, this compound neutralizes the internal pH, leading to the inhibition of lysosomal enzymes and the impairment of autophagic flux.[2][5] A critical consequence of this disruption is the induction of Lysosomal Membrane Permeabilization (LMP), a process that involves the release of potent hydrolytic enzymes, such as cathepsins, into the cytosol.[5][6][7][8][9] This event can trigger a caspase-independent apoptotic cell death pathway, making this compound a promising agent for targeting apoptosis-resistant cancers.[5][6][7][10]

Core Mechanism of Action: Lysosomal Disruption

This compound's primary mechanism involves the targeting and disruption of lysosomes. As a weak base, it readily crosses cellular membranes and accumulates within the acidic environment of the lysosome. This sequestration leads to a cascade of events that compromise lysosomal integrity and function.

Inhibition of Autophagy

This compound is a potent inhibitor of autophagy, a cellular recycling process crucial for the survival of cancer cells under stress.[1][5][6] Unlike many autophagy inhibitors that target early stages of autophagosome formation, this compound acts at the final step by disrupting lysosomal function. This leads to the accumulation of autophagosomes that cannot be degraded, as evidenced by the buildup of key marker proteins like microtubule-associated protein 1 light chain 3-II (LC3-II) and p62/SQSTM1.[5][6][7][8] The impairment of this critical survival pathway sensitizes cancer cells to other therapeutic agents.

Induction of Lysosomal Membrane Permeabilization (LMP)

The accumulation of this compound within lysosomes ultimately destabilizes the lysosomal membrane, leading to LMP.[2][5][9] This results in the leakage of the lysosome's contents into the cytoplasm. The loss of the proton gradient across the lysosomal membrane can be observed by a decrease in the fluorescence of acidophilic dyes like Acridine Orange.[2][3][5]

Cathepsin D-Mediated Apoptosis

A key event following LMP is the release of lysosomal proteases, particularly Cathepsin D, into the cytosol.[5][6][11] Once in the cytosol, Cathepsin D can initiate a cascade of apoptotic events.[5] Studies have shown that this compound treatment leads to a significant increase in cytosolic Cathepsin D levels, which correlates with the induction of apoptosis.[5][6] Importantly, this cell death mechanism can occur independently of the p53 tumor suppressor protein, offering a potential therapeutic avenue for cancers with p53 mutations.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |

| GLUC2 | Murine Glioma | MTT Assay | ~13 µM (IC50) | 72 hours | [2] |

| KR158 | Murine Glioma | MTT Assay | ~11 µM (IC50) | 72 hours | [2] |

| MDA-MB-231 | Breast Cancer | Not Specified | 10 µM (used for LMP induction) | 48 hours | [5] |

| BT-20 | Breast Cancer | Not Specified | 10 µM (used for protein analysis) | 48 hours | [5] |

| Caki | Human Renal Carcinoma | Apoptosis Assay | 5 µM (in combination with TRAIL) | 24 hours | [9] |

| ACHN | Human Renal Carcinoma | Apoptosis Assay | 5 µM (in combination with TRAIL) | 24 hours | [9] |

Table 2: Molecular Effects of this compound Treatment

| Cell Line | Treatment | Effect | Fold Change / Observation | Reference |

| MDA-MB-231 | 10 µM this compound | Cathepsin D Protein Levels | 2-3 fold increase | [5] |

| BT-20 | 10 µM this compound | Cathepsin D Protein Levels | 2-3 fold increase | [5] |

| MDA-MB-231 | 10 µM this compound | p62/SQSTM1 Accumulation | Increased expression and aggregation | [5] |

| KR158 | 10 µM this compound | p62 Protein Levels | Significant Increase | [2] |

| GLUC2 | 10 µM this compound | p62 Protein Levels | Significant Increase | [2] |

| KR158 | 10 µM this compound | Cathepsin D Protein Levels | Significant Increase | [2] |

| GLUC2 | 10 µM this compound | Cathepsin D Protein Levels | Significant Increase | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's effects on lysosomal function.

Lysosomal Membrane Permeabilization (LMP) Assay via Acridine Orange Staining

Principle: Acridine Orange (AO) is a lysosomotropic fluorescent dye. In healthy cells, it accumulates in acidic lysosomes and fluoresces bright red, while the nucleus and cytoplasm show faint green fluorescence. Upon LMP, the lysosomal pH gradient is lost, leading to the redistribution of AO into the cytosol and a subsequent decrease in red fluorescence intensity, which can be quantified.[2][3][5]

Protocol:

-

Cell Culture: Plate cells (e.g., MDA-MB-231 or GLUC2) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control for the specified duration (e.g., 48 hours).

-

Staining: Remove the media and wash the cells with phosphate-buffered saline (PBS). Add media containing Acridine Orange (1 µg/mL) and incubate for 15 minutes at 37°C.[12]

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red (lysosomes) and green (nucleus/cytoplasm) fluorescence.

-

Quantification: Capture images and quantify the intensity of red fluorescence per cell using image analysis software (e.g., ImageJ). A significant decrease in red fluorescence in treated cells compared to controls indicates LMP.[5]

Immunocytochemistry for Cytosolic Cathepsin D Release

Principle: This method visualizes the translocation of Cathepsin D from the lysosome to the cytosol. In healthy cells, Cathepsin D is localized within lysosomes, resulting in a punctate staining pattern. Following LMP, its release into the cytosol leads to a diffuse cytoplasmic signal.[13]

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound as described in section 4.1.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[1]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.[1]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Cathepsin D overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.3% Triton X-100. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[1]

-

Mounting and Imaging: Wash the cells again, mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize using a confocal or fluorescence microscope.

Western Blotting for Autophagy Markers (LC3 and p62)

Principle: Western blotting is used to quantify changes in the levels of key autophagy-related proteins. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62 are indicative of inhibited autophagic degradation.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed.

Caption: Mechanism of this compound-induced lysosomal disruption and apoptosis.

Caption: Experimental workflow for assessing LMP using Acridine Orange.

Caption: Logical flow of this compound's effects leading to cancer cell death.

Conclusion

This compound represents a compelling therapeutic candidate that exploits a key vulnerability in cancer cells: their reliance on functional lysosomes and autophagy for survival. By inducing lysosomal membrane permeabilization, this compound triggers a potent cell death pathway mediated by cytosolic cathepsins, which is notably effective even in p53-deficient cancers. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the lysosome-targeting properties of this compound and similar compounds in the development of novel anti-cancer strategies.

References

- 1. Frontiers | this compound Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]

- 2. This compound Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. This compound is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysosomal Biology in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

Lucanthone's Expanding Therapeutic Horizon: A Technical Guide to Non-Topoisomerase Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the molecular targets of the thioxanthenone derivative, Lucanthone, extending beyond its well-documented role as a topoisomerase inhibitor. Emerging research has illuminated a complex and multifaceted mechanism of action, revealing a portfolio of targets with significant therapeutic potential in oncology and other disease areas. This document provides a comprehensive overview of these non-topoisomerase targets, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways involved.

Inhibition of Autophagy and Lysosomal Dysfunction

A primary mechanism of this compound's non-topoisomerase-mediated cytotoxicity is its ability to disrupt cellular autophagy, a critical process for cell survival and homeostasis. This compound acts as a novel autophagy inhibitor by impairing the degradation phase of this pathway.[1][2][3] This leads to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[1][3]

A key event in this process is the induction of Lysosomal Membrane Permeabilization (LMP).[1][4][5] This disruption of lysosomal integrity is a critical upstream event leading to the downstream execution of apoptosis.

Signaling Pathway of this compound-Induced Autophagy Inhibition and Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the inhibition of autophagy and subsequent induction of apoptosis.

Caption: this compound targets lysosomes, leading to LMP, which inhibits autophagic degradation and promotes cathepsin D-mediated apoptosis.

Direct Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

This compound directly targets and inhibits the enzymatic activity of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway.[6][7][8] This inhibition of APE1's endonuclease function sensitizes cancer cells to DNA damaging agents.[7] Notably, this compound does not appear to affect the redox function of APE1.[6][7] The mechanism of inhibition involves direct binding of this compound to a hydrophobic pocket within the APE1 protein.[6][8]

Quantitative Data for APE1 Inhibition

| Compound | Target | Assay | IC50 | KD | Reference |

| This compound | APE1 (endonuclease activity) | Incision of depurinated plasmid DNA | 5 µM | 89 nM | [6][8] |

| Hycanthone (metabolite) | APE1 (endonuclease activity) | Incision of depurinated plasmid DNA | 80 nM | 10 nM | [6][8] |

Experimental Workflow for APE1 Inhibition Assay

The following diagram outlines a typical workflow to assess the inhibitory effect of this compound on APE1 endonuclease activity.

Caption: Workflow for determining the IC50 of this compound against APE1 endonuclease activity.

Modulation of Apoptosis Signaling Pathways

Beyond its effects on autophagy, this compound directly modulates key proteins in the apoptotic cascade, thereby enhancing cell death, particularly in combination with other agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

Downregulation of DUB3 and Mcl-1

This compound has been shown to downregulate the deubiquitinase DUB3.[5] This leads to a decrease in the protein levels of the anti-apoptotic protein Mcl-1, a known substrate of DUB3, thereby sensitizing cells to apoptosis.[5]

Upregulation of Death Receptor 5 (DR5)

This compound increases the expression of Death Receptor 5 (DR5) at the mRNA level.[5] This effect is mediated by the downregulation of microRNA-216a-5p, which normally represses DR5 expression.[5] Increased DR5 on the cell surface enhances the pro-apoptotic signal upon engagement with its ligand, TRAIL.

Logical Relationship of this compound's Pro-Apoptotic Effects

The following diagram illustrates the logical connections between this compound and the modulation of apoptosis-related proteins.

Caption: this compound enhances TRAIL-induced apoptosis by upregulating DR5 and downregulating the anti-apoptotic protein Mcl-1.

Potential Inhibition of Palmitoyl Protein Thioesterase 1 (PPT1)

Recent studies have suggested that this compound may also act as an inhibitor of Palmitoyl Protein Thioesterase 1 (PPT1).[9] This enzyme is involved in the cleavage of fatty acids from modified proteins, and its inhibition has been linked to the disruption of lysosomal function and autophagy, similar to the effects of chloroquine.[9] While further biochemical validation is required, molecular docking studies support the binding of this compound to PPT1.[9] Pre-treatment of cells with a PPT1 chemical mimetic was shown to attenuate the oncolytic and autophagy-inhibiting effects of this compound, providing functional evidence for this novel target.[9]

p53-Independent Activity

An important characteristic of this compound's cytotoxic activity is its independence from the tumor suppressor p53 status.[1][3][4] Studies using p53+/+ and p53-/- cells have demonstrated that this compound induces Cathepsin D expression and reduces cell viability irrespective of p53 function.[1][3][4] This is a significant advantage, as p53 is frequently mutated in human cancers, often leading to resistance to conventional therapies.

Experimental Protocols

A. Transmission Electron Microscopy (TEM) for Autophagosome Accumulation

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells) at an appropriate density and allow them to adhere overnight. Treat cells with a vehicle control or this compound (e.g., 10 µM) for 48 hours.

-

Fixation: Gently wash cells with phosphate-buffered saline (PBS) and fix with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at room temperature.

-

Post-fixation and Staining: Post-fix the cells in 1% osmium tetroxide in cacodylate buffer for 1 hour. Subsequently, stain the cells with 1% uranyl acetate.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). Infiltrate and embed the samples in an epoxy resin.

-

Sectioning and Imaging: Cut ultrathin sections (70-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with lead citrate. Image the sections using a transmission electron microscope. Observe for the accumulation of double-membraned autophagosomes in this compound-treated cells compared to controls.

B. Immunoblotting for p62/SQSTM1 and Cathepsin D

-

Cell Lysis: Treat cells with this compound as described above. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p62/SQSTM1, Cathepsin D, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

C. APE1 Endonuclease Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

-

Assay Protocol: In a microcentrifuge tube, combine the reaction buffer, a defined amount of depurinated plasmid DNA substrate (e.g., 250 ng), and varying concentrations of this compound.

-

Enzyme Addition and Incubation: Add purified recombinant human APE1 protein (e.g., 50 ng) to initiate the reaction. Incubate the mixture at 37°C for 15-30 minutes.

-

Reaction Termination and Analysis: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye). Analyze the DNA products by agarose gel electrophoresis.

-

Data Analysis: Visualize the DNA bands under UV light. The conversion of the supercoiled (uncleaved) plasmid to the nicked circular (cleaved) form indicates APE1 activity. Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

Conclusion

This compound's therapeutic potential extends significantly beyond its role as a topoisomerase inhibitor. Its ability to concurrently target multiple cellular pathways, including autophagy, lysosomal function, DNA repair, and apoptosis, presents a compelling rationale for its continued investigation and development. The p53-independent nature of its cytotoxicity further enhances its appeal as a candidate for treating a broad range of cancers, including those resistant to conventional therapies. This guide provides a foundational resource for researchers seeking to explore and leverage the diverse molecular pharmacology of this compound.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. This compound Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Structural and Biochemical Parallels of Lucanthone and Actinomycin D

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structural and biochemical similarities between two potent DNA intercalating agents: Lucanthone and Actinomycin D. This whitepaper provides a detailed comparison of their mechanisms of action, quantitative data on their biological activities, and methodologies for key experimental procedures.

Executive Summary

This compound, a thioxanthone derivative, and Actinomycin D, a polypeptide antibiotic, are both well-established DNA intercalating agents with significant anti-neoplastic properties. While belonging to different chemical classes, they exhibit remarkable parallels in their biochemical mechanisms, primarily centered on the disruption of DNA replication and transcription. This guide elucidates these commonalities, providing a foundational understanding for researchers exploring their therapeutic potential.

Structural Comparison

At the heart of their shared mechanism lies the ability of both molecules to insert their planar aromatic structures between the base pairs of DNA.

-

This compound: Possesses a tricyclic thioxanthen-9-one core. This planar structure is crucial for its intercalative binding into the DNA double helix.

-

Actinomycin D: Features a planar phenoxazone ring system, which serves as the intercalating moiety. This is attached to two cyclic pentapeptide lactone rings that lie in the minor groove of the DNA, further stabilizing the complex.

While their core structures differ, the presence of a planar, electron-rich aromatic system is the key structural feature enabling their primary mode of DNA interaction.

Biochemical Similarities

The biochemical consequences of DNA intercalation by this compound and Actinomycin D are strikingly similar, leading to a cascade of cellular events that ultimately inhibit cell proliferation and induce apoptosis.

DNA Intercalation

Both compounds physically insert themselves into the DNA helix, causing a distortion of the DNA structure. This unwinding of the DNA helix interferes with the binding of DNA-processing enzymes. This compound has been shown to preferentially intercalate at AT-rich sequences[1]. Actinomycin D, on the other hand, shows a preference for GpC sequences, where it forms hydrogen bonds with guanine bases, further stabilizing the interaction[2].

Inhibition of Topoisomerases

A critical shared mechanism is the inhibition of topoisomerase I and II. These enzymes are essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, both drugs lead to the accumulation of DNA strand breaks.[3]

-

This compound: Has been demonstrated to inhibit both topoisomerase I and II.[3]

-

Actinomycin D: Also inhibits both topoisomerase I and II, contributing to its potent cytotoxic effects.[4]

Inhibition of RNA Synthesis

A direct consequence of DNA intercalation and topoisomerase inhibition is the blockade of RNA synthesis. By distorting the DNA template and hindering the processivity of RNA polymerases, both drugs effectively shut down transcription. A comparative study in Chinese hamster cells showed that this compound at 9 µg/ml and Actinomycin D at 0.08 µg/ml selectively inhibited nucleolar (ribosomal) RNA synthesis[5].

Induction of Apoptosis

The accumulation of DNA damage and the inhibition of essential cellular processes like transcription trigger programmed cell death, or apoptosis. Both this compound and Actinomycin D are potent inducers of apoptosis, albeit through partially distinct signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Actinomycin D. It is important to note that these values are often cell-line and assay-dependent, and direct comparisons should be made with caution when data is sourced from different studies.

| Drug | Target | IC50 | Cell Line/System | Reference |

| This compound | Topoisomerase I | 5000 nM | Not Specified | [6] |

| Cytotoxicity | ~1.5 µM | Glioma Stem Cells (GSC) | [7] | |